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Compound of Interest

Compound Name:
1-(4'-Trifluoromethyl-biphenyl-4-

YL)-ethanone

Cat. No.: B118852 Get Quote

An In-depth Technical Guide on 1-(4'-
Trifluoromethyl-biphenyl-4-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. Due to the limited availability of

experimental data for this specific compound in public databases, this guide also includes

predicted data and information from closely related analogs to provide a thorough

understanding.

Chemical Identity and Physical Properties
1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is a biphenyl derivative containing a

trifluoromethyl group and an ethanone substituent. These functional groups are of significant

interest in medicinal chemistry and materials science due to their influence on the molecule's

electronic properties, lipophilicity, and metabolic stability.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source

IUPAC Name
1-(4'-(Trifluoromethyl)-[1,1'-

biphenyl]-4-yl)ethanone
N/A

CAS Number 142557-76-4 [1][2]

Molecular Formula C₁₅H₁₁F₃O [1]

Molecular Weight 264.24 g/mol [1]

Appearance White to gray solid [1]

Melting Point 122-123 °C [1]

Boiling Point (Predicted) 322.6 ± 37.0 °C [1]

Density (Predicted) 1.202 ± 0.06 g/cm³ [1]

Storage Temperature
Room Temperature, Sealed in

dry
[1]

Spectroscopic Properties
Detailed experimental spectroscopic data for 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
is not readily available in the searched scientific literature. The following table presents

expected spectral characteristics based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted/Expected Data

¹H NMR
Aromatic protons (multiplets, ~7.5-8.1 ppm),

Acetyl protons (singlet, ~2.6 ppm)

¹³C NMR

Carbonyl carbon (~197 ppm), Aromatic carbons

(~120-145 ppm), CF₃ carbon (quartet, ~124

ppm, J ≈ 272 Hz), Methyl carbon (~26 ppm)

FT-IR (cm⁻¹)
~1680 (C=O stretch), ~1605 (C=C aromatic

stretch), ~1325 (C-F stretch)

Mass Spectrometry (EI) M⁺ at m/z 264

Synthesis Methodology
The synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone can be achieved via a

Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful

method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

3.1. Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below:

Reactants Reaction Conditions

4-Acetylphenylboronic Acid

1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

1-Bromo-4-(trifluoromethyl)benzene Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water)
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A diagram illustrating the proposed Suzuki-Miyaura coupling reaction for the synthesis.

3.2. Experimental Protocol

The following is a representative experimental protocol based on general Suzuki-Miyaura

coupling procedures.

Materials:

4-Acetylphenylboronic acid

1-Bromo-4-(trifluoromethyl)benzene

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

2M Sodium carbonate (Na₂CO₃) solution

Toluene

Ethanol

Deionized water

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexane

Procedure:

In a round-bottom flask, combine 4-acetylphenylboronic acid (1.2 equivalents) and 1-bromo-

4-(trifluoromethyl)benzene (1.0 equivalent).

Add toluene and a 2M aqueous solution of sodium carbonate.

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
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Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to

the reaction mixture.

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using

thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Separate the organic layer and wash it with deionized water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield the pure 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone.

Characterize the final product using NMR, IR, and mass spectrometry.

Biological Activity and Signaling Pathways
As of the latest literature search, there is no specific information available regarding the

biological activity or the involvement of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone in any

signaling pathways. Biphenyl compounds with trifluoromethyl substitutions are often

investigated for their potential as kinase inhibitors, anti-inflammatory agents, or for other

therapeutic applications due to their structural motifs. However, without experimental data, any

discussion on its biological role would be speculative.

The general workflow for evaluating the biological activity of a novel compound is depicted

below.

Compound Synthesis
and Purification

In Vitro Screening
(e.g., Enzyme Assays, Cell-based Assays)

Hit Identification Lead Optimization
In Vivo Studies

(Animal Models)
Clinical Trials
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A generalized workflow for the biological evaluation of a new chemical entity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b118852?utm_src=pdf-body
https://www.benchchem.com/product/b118852?utm_src=pdf-body
https://www.benchchem.com/product/b118852?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is a compound with potential applications in

various fields of chemical research. This guide provides a summary of its known and predicted

properties. The provided synthetic protocol offers a reliable method for its preparation. Further

research is warranted to determine its spectroscopic characteristics and to explore its potential

biological activities. The absence of detailed experimental data highlights an opportunity for

further investigation into this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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